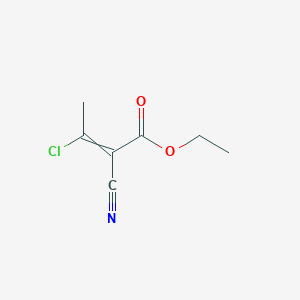
Ethyl 3-chloro-2-cyanobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-2-cyanobut-2-enoate is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of butenoic acid, featuring a cyano group and a chlorine atom attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-chloro-2-butanone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent elimination to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous solvents.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-2-cyanobutanoic acid.
Reduction: Ethyl 3-amino-2-cyanobut-2-enoate.
Scientific Research Applications
Ethyl 3-chloro-2-cyanobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: Used in the development of bioactive molecules for medicinal chemistry.
Material Science: Employed in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano and ester groups are key functional groups that participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-2-cyanobut-2-enoate: Similar compounds include other cyano-substituted esters and chlorinated butenoates.
Ethyl 2-cyano-3-chloropropanoate: Another compound with similar functional groups but different carbon chain length.
Mthis compound: A methyl ester analog of this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, making it a valuable intermediate in the production of complex molecules .
Properties
CAS No. |
28783-57-5 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
ethyl 3-chloro-2-cyanobut-2-enoate |
InChI |
InChI=1S/C7H8ClNO2/c1-3-11-7(10)6(4-9)5(2)8/h3H2,1-2H3 |
InChI Key |
QCGCDIFSUWEIOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















